molecular formula C14H20ClNS B2659298 C14H20ClNS CAS No. 479485-40-0

C14H20ClNS

Cat. No.: B2659298
CAS No.: 479485-40-0
M. Wt: 269.83
InChI Key: YEDLTJWNGKRMIL-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H20ClNS chlorpheniramine . It is a first-generation antihistamine used to treat allergic conditions such as hay fever, urticaria, and rhinitis. Chlorpheniramine works by blocking the action of histamine, a substance in the body that causes allergic symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpheniramine can be synthesized through several methods. One common method involves the reaction of pyridine with benzyl chloride in the presence of a base such as sodium hydroxide . The resulting product is then reacted with dimethylamine to form chlorpheniramine.

Industrial Production Methods

In industrial settings, chlorpheniramine is produced through a multi-step synthesis process. The initial step involves the chlorination of pyridine to form 2-chloropyridine . This intermediate is then reacted with benzyl chloride in the presence of a base to form 2-benzylpyridine . Finally, the product is reacted with dimethylamine to yield chlorpheniramine.

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine undergoes several types of chemical reactions, including:

    Oxidation: Chlorpheniramine can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert chlorpheniramine into its corresponding amine derivatives.

    Substitution: Chlorpheniramine can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of chlorpheniramine can produce derivatives.

    Reduction: Reduction can yield .

    Substitution: Substitution reactions can result in the formation of various or derivatives.

Scientific Research Applications

Chlorpheniramine has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of antihistamines.

    Biology: Investigated for its effects on histamine receptors and allergic responses.

    Medicine: Studied for its therapeutic effects in treating allergic conditions.

    Industry: Used in the formulation of over-the-counter allergy medications.

Mechanism of Action

Chlorpheniramine exerts its effects by blocking histamine H1 receptors . Histamine is a chemical released during allergic reactions that binds to H1 receptors, causing symptoms such as itching, sneezing, and runny nose. By blocking these receptors, chlorpheniramine prevents histamine from exerting its effects, thereby alleviating allergic symptoms.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Another first-generation antihistamine with similar effects but a different chemical structure.

    Loratadine: A second-generation antihistamine with fewer sedative effects compared to chlorpheniramine.

    Cetirizine: Another second-generation antihistamine known for its non-sedative properties.

Uniqueness

Chlorpheniramine is unique among first-generation antihistamines due to its relatively low sedative effects compared to other compounds like diphenhydramine. It is also widely used in combination with other medications to enhance its therapeutic effects.

Properties

IUPAC Name

4-(1-adamantyl)-2-methyl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NS.ClH/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14;/h8,10-12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDLTJWNGKRMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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